2,3-Dichloro-6-iodobenzaldehyde
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Overview
Description
2,3-Dichloro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO and a molecular weight of 300.91 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine atoms at the 2 and 3 positions and an iodine atom at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,6-dichlorotoluene followed by iodination. The chlorination reaction is typically carried out using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions (50-250°C) . The iodination step can be performed using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-6-iodobenzoic acid.
Reduction: Formation of 2,3-dichloro-6-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-iodobenzaldehyde involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing chlorine and iodine atoms influence the reactivity of the benzaldehyde group. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the chlorine substituents.
2,6-Dichlorobenzaldehyde: Similar structure but lacks the iodine substituent.
3,6-Dichloro-2-iodobenzaldehyde: Similar structure with different positions of chlorine and iodine atoms.
Uniqueness
2,3-Dichloro-6-iodobenzaldehyde is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring
Properties
Molecular Formula |
C7H3Cl2IO |
---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
2,3-dichloro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
InChI Key |
AVDRSOGRPBJZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C=O)I |
Origin of Product |
United States |
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